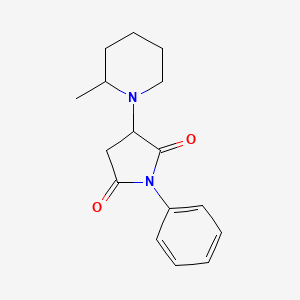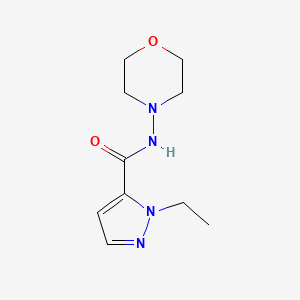
1,1-Dibenzyl-3-(2-chloro-6-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thioureas are known for their diverse applications, including medicinal and industrial uses. In this case, our focus is on the specific compound you’ve mentioned.
1,1-Dibenzyl-3-(2-chloro-6-methylphenyl)thiourea: is a chemical compound with the molecular formula CHClNS. It belongs to the thiourea class of compounds.
Preparation Methods
- The synthesis of this compound involves introducing benzyl and chloro-methyl groups onto the thiourea skeleton.
- One synthetic route involves reacting benzylamine with 2-chloro-6-methylbenzoyl isothiocyanate under appropriate conditions.
- Industrial production methods may vary, but they typically follow similar principles, optimizing yield and purity.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
- Major products depend on reaction conditions and substituents.
1,1-Dibenzyl-3-(2-chloro-6-methylphenyl)thiourea: can undergo various reactions:
Scientific Research Applications
Medicine: Thioureas exhibit diverse biological activities. Research explores their potential as antitumor, antimicrobial, and anti-inflammatory agents.
Chemistry: Thioureas serve as ligands in coordination chemistry and catalysts in organic transformations.
Industry: They find applications in polymer chemistry, dyes, and corrosion inhibitors.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as an inhibitor (e.g., urease inhibition), it likely interacts with the active site of the target enzyme, disrupting its function.
Comparison with Similar Compounds
- Similar compounds include other substituted thioureas, such as 1,1-Dibenzyl-3-(2-chloro-4-methylphenyl)thiourea .
- Uniqueness lies in the specific combination of substituents and their effects.
Remember that this compound’s properties and applications are actively researched, and new findings may emerge
Properties
Molecular Formula |
C22H21ClN2S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2-chloro-6-methylphenyl)thiourea |
InChI |
InChI=1S/C22H21ClN2S/c1-17-9-8-14-20(23)21(17)24-22(26)25(15-18-10-4-2-5-11-18)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3,(H,24,26) |
InChI Key |
WFGXBDPAFKRPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl (3aR,8bR)-10-amino-11-cyano-2-methyl-4-oxo-4H-8b,3a-(epoxyetheno)indeno[1,2-b]furan-3-carboxylate](/img/structure/B10898811.png)

![4-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898815.png)
![2-chloro-5-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10898821.png)
methanone](/img/structure/B10898829.png)
![(4-Bromo-1-methyl-1H-pyrazol-5-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10898832.png)
![N-benzyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B10898852.png)
![7-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10898856.png)
![ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10898867.png)
![N-(4-chlorobenzyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10898868.png)
![6-Ethyl-3-(propan-2-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10898870.png)

![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B10898876.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10898893.png)
